5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide is a complex organic compound that features a bromine atom, an imidazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide typically involves multi-step organic reactionsThe final step often involves the formation of the nicotinamide moiety under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives .
Scientific Research Applications
5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving imidazole-containing compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)nicotinamide
- 5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide
- 5-chloro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide
Uniqueness
5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity. The combination of the imidazole and nicotinamide moieties also provides a versatile scaffold for further functionalization and optimization .
Properties
Molecular Formula |
C15H12BrN5O |
---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
5-bromo-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12BrN5O/c1-10-18-4-5-21(10)14-3-2-13(9-19-14)20-15(22)11-6-12(16)8-17-7-11/h2-9H,1H3,(H,20,22) |
InChI Key |
FNGSAWSNIVCDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.